![molecular formula C17H13N B040087 9-Methyl-7(H)-benzo[C]carbazole CAS No. 117043-89-7](/img/structure/B40087.png)

9-Methyl-7(H)-benzo[C]carbazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

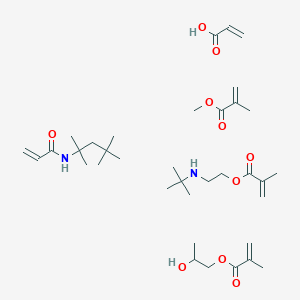

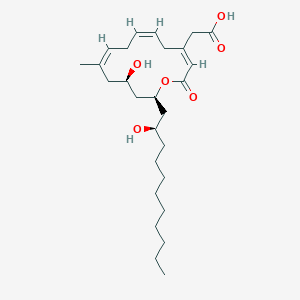

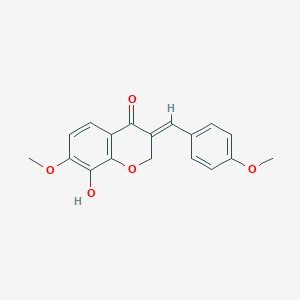

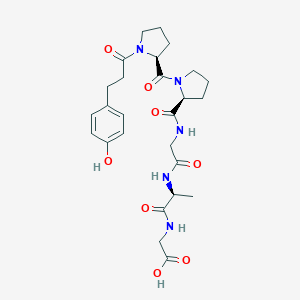

9-Methyl-7(H)-benzo[C]carbazole is a derivative of carbazole, an aromatic heterocyclic organic compound . It has a tricyclic structure, consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring . The molecular weight of 9-Methyl-7(H)-benzo[C]carbazole is 181.2331 .

Synthesis Analysis

The synthesis of carbazole derivatives, including 9-Methyl-7(H)-benzo[C]carbazole, involves the introduction of different substituents to the large conjugated core of the carbazole moiety . This process results in luminogens demonstrating photoluminescence (PL) quantum yields in the solid state ranging from 4.81% to 47.39% . The synthesis conditions are optimized based on factors such as reaction time, catalyst dosage, and the molar ratio of carbazole to the alkylating agent .Molecular Structure Analysis

The molecular structure of 9-Methyl-7(H)-benzo[C]carbazole has been elucidated using X-ray diffraction analysis . In the crystal of the complex, the donor and the acceptor molecules form parallel stacks of the mixed type with interplanar distances of 3.29 and 3.35 Å .Chemical Reactions Analysis

Carbazole derivatives, including 9-Methyl-7(H)-benzo[C]carbazole, have been known for their high hole transporting capabilities and strong fluorescence . They can be easily functionalized at the N-position and then covalently linked with other monomers .Physical And Chemical Properties Analysis

Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They have exhibited such unique properties as superconductivity and ferromagnetism .作用机制

Carbazole derivatives have gained a lot of attention in medicinal chemistry due to their wide range of biological and pharmacological properties . They have shown the ability to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism .

未来方向

Carbazole derivatives, including 9-Methyl-7(H)-benzo[C]carbazole, have shown promising potential in various fields. They have been used as antioxidants in the lubricating oil industry , and have shown potential applications in opto-electronic devices and bio-/chemo-sensors . Further studies are needed to explore their potential in these and other areas .

属性

IUPAC Name |

9-methyl-7H-benzo[c]carbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c1-11-6-8-14-16(10-11)18-15-9-7-12-4-2-3-5-13(12)17(14)15/h2-10,18H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNMJXBWHHIIGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C3=C(N2)C=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Methyl-7(H)-benzo[C]carbazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-pyrano[3,2-c]pyridin-2-one](/img/structure/B40033.png)